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molecular formula C8H15NO3 B8445540 N-[2-(2-methoxyethoxy)ethyl]acrylamide CAS No. 91490-92-5

N-[2-(2-methoxyethoxy)ethyl]acrylamide

Cat. No. B8445540
M. Wt: 173.21 g/mol
InChI Key: BQSDTNDJSSPYCZ-UHFFFAOYSA-N
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Patent
US07329694B2

Procedure details

N-[2-(2-hydroxyethoxy)ethyl]acrylamide (35.87 g), potassium hydroxide (15.2 g), tetrahydrofuran (100 g) and methyl iodide (33.58 g) were introduced into a 1 L eggplant type flask equipped with a reflux condenser and a magnetic rotor. A reaction was carried out at 45° C. for 2 hours and then for 2 hours at 60° C. as the mixture was being stirred. The salt that separated out was removed by filtration and the low boiling point components were removed by means of a rotary vacuum evaporator. Purification was performed by distillation under reduced pressure and N-[2-(2-methoxyethoxy)ethyl]acrylamide was obtained as a yellow transparent, viscous liquid.
Quantity
35.87 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
33.58 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][NH:7][C:8](=[O:11])[CH:9]=[CH2:10].[OH-].[K+].[CH3:14]I>O1CCCC1>[CH3:14][O:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][NH:7][C:8](=[O:11])[CH:9]=[CH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
35.87 g
Type
reactant
Smiles
OCCOCCNC(C=C)=O
Name
Quantity
15.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
33.58 g
Type
reactant
Smiles
CI
Name
Quantity
100 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
for 2 hours at 60° C. as the mixture was being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
The salt that separated out
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the low boiling point components were removed by means of a rotary vacuum evaporator
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
was performed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCOCCNC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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